BenchChemオンラインストアへようこそ!

Filaminast

PDE4 selectivity PDE3 inhibition isozyme profiling

Filaminast (WAY-PDA 641) is a second-generation, preferential PDE4 inhibitor validated for research reference. With IC50 0.42 μM (canine PDE-IV) and 36-fold selectivity over PDE3, this clinically-characterized compound is an essential benchmark for PDE4 inhibitor screening, airway pharmacology, and emetogenic liability assessment. Unlike rolipram, Filaminast's established pharmacokinetics provide a high-value comparator for novel PDE4 chemotypes. Not interchangeable with roflumilast, cilomilast, or piclamilast. Research use only.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 141184-34-1
Cat. No. B1672667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilaminast
CAS141184-34-1
Synonyms1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime
filaminast
WAY-PDA 641
WAY-PDA-641
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2
InChIInChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10+
InChIKeySTTRYQAGHGJXJJ-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Filaminast (CAS 141184-34-1) PDE4 Inhibitor: Potency, Selectivity & Clinical Cessation Profile for Research Procurement


Filaminast (code name WAY-PDA 641) is a small-molecule phosphodiesterase 4 (PDE4) inhibitor and a structural analog of rolipram, developed by Wyeth-Ayerst as a second-generation candidate for respiratory inflammatory diseases [1]. It is characterized as a 'preferential' PDE4 inhibitor, with an IC50 of 0.42 μM (420 nM) against canine trachealis PDE-IV and a reported 36-fold selectivity over PDE3 [2]. The compound progressed to Phase II clinical trials for asthma but was discontinued in 1999 due to an insufficient therapeutic window, primarily manifested as dose-limiting nausea and vomiting—a class-associated limitation shared with its predecessor rolipram [3]. For research procurement, Filaminast serves as a well-characterized reference compound for studying second-generation PDE4 inhibitor structure-activity relationships and the pharmacological basis of PDE4-mediated emetogenesis.

Filaminast (141184-34-1) vs. In-Class PDE4 Inhibitors: Why Functional Substitution Requires Rigorous Comparator Validation


Despite sharing the PDE4 inhibitory mechanism, compounds within this class exhibit profound differences in isoform selectivity, tissue distribution, and emetogenic liability that preclude functional interchangeability. Filaminast belongs to the second-generation PDE4 inhibitors developed after rolipram, but its clinical termination due to a narrow therapeutic window underscores that even structurally optimized analogs can retain class-limiting toxicities [1]. Unlike roflumilast—the only PDE4 inhibitor to achieve regulatory approval for COPD—Filaminast failed to demonstrate adequate separation between bronchodilatory efficacy and centrally-mediated adverse effects [2]. For researchers investigating PDE4 pharmacology, substituting Filaminast with rolipram, cilomilast, or piclamilast without accounting for differences in PDE4 subtype selectivity, pharmacokinetic profiles, or functional antagonism of airway contraction will introduce confounding variables and compromise experimental reproducibility. The quantitative evidence below establishes the specific parameters that differentiate Filaminast from its closest structural and functional analogs.

Filaminast (WAY-PDA 641) Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data for PDE4 Research


PDE4 vs. PDE3 Selectivity: Filaminast Demonstrates 36-Fold Preferential Inhibition

Filaminast exhibits preferential inhibition of PDE4 over PDE3, with a 36-fold difference in potency. In the same experimental system using canine trachealis enzyme preparations, Filaminast inhibited PDE-IV with an IC50 of 0.42 μM (4.2 × 10⁻⁷ M), whereas its IC50 against PDE-III was 15 μM (1.5 × 10⁻⁵ M) [1]. This degree of PDE4 selectivity distinguishes Filaminast from non-selective PDE inhibitors such as theophylline, but direct comparative PDE3/PDE4 selectivity data against rolipram, cilomilast, or roflumilast under identical assay conditions were not identified in the available literature.

PDE4 selectivity PDE3 inhibition isozyme profiling canine trachealis phosphodiesterase assay

Functional Bronchodilation: Filaminast Reverses Multiple Spasmogen-Induced Contractions and Synergizes with β2-Agonists

Filaminast produces concentration-dependent reversal of tracheal contractions induced by multiple physiologically relevant spasmogens. In isolated guinea pig tracheal strips, PDE-IV inhibitory concentrations of Filaminast (WAY-PDA-641) reversed contractions elicited by prostaglandin F2α, leukotriene D4, and histamine in a biphasic manner consistent with its activity as a functional antagonist [1]. Furthermore, PDE-IV inhibitory concentrations of Filaminast significantly potentiated the relaxant effects of the β2-adrenoceptor agonist albuterol [1]. While rolipram, cilomilast, and roflumilast also demonstrate functional antagonism of airway contraction, direct comparative studies quantifying the magnitude of spasmogen reversal or β2-agonist potentiation between Filaminast and these comparators under identical conditions were not identified.

bronchodilation airway smooth muscle functional antagonism albuterol synergy guinea pig trachea

Clinical Development Outcome: Filaminast Phase II Discontinuation Defines the Upper Boundary of Therapeutic Window Limitations in Second-Generation PDE4 Inhibitors

Filaminast's development was terminated after Phase II clinical trials due to a therapeutic window that was too narrow to achieve efficacy without dose-limiting adverse effects. At doses required for clinical benefit, Filaminast caused significant nausea and vomiting—a class-associated liability also observed with rolipram [1]. This clinical outcome positions Filaminast as a critical negative control or benchmark reference compound for understanding the emetogenic liability inherent to certain PDE4 inhibitor chemotypes. In contrast, roflumilast achieved regulatory approval for COPD despite retaining some emetogenic potential, and apremilast (a structurally distinct PDE4 inhibitor) demonstrates a substantially improved tolerability profile that enabled approval for psoriatic arthritis [2]. Direct comparative emetogenic potency data between Filaminast and roflumilast or apremilast in standardized preclinical models (e.g., ferret or dog emesis assays) were not identified.

therapeutic window emesis nausea clinical trial termination PDE4 inhibitor tolerability

Filaminast (141184-34-1) Validated Research Applications: Experimental Models and Benchmarking Use Cases


PDE4 Isozyme Selectivity Profiling and Structure-Activity Relationship Studies

Filaminast serves as a well-characterized reference compound for PDE4 selectivity screening panels, with established IC50 values of 0.42 μM for canine trachealis PDE-IV and 15 μM for PDE-III, yielding a 36-fold selectivity ratio [1]. Researchers investigating novel PDE4 inhibitor chemotypes can use Filaminast as a comparative benchmark to validate assay conditions and contextualize the selectivity profile of new chemical entities against a second-generation PDE4 inhibitor with documented clinical exposure.

Ex Vivo and In Vitro Airway Smooth Muscle Pharmacology

Filaminast is validated for use in isolated tracheal or bronchial tissue preparations to study PDE4-mediated regulation of airway tone. The compound has been shown to reverse contractions induced by prostaglandin F2α, leukotriene D4, and histamine in guinea pig tracheal strips, and to potentiate the relaxant effects of albuterol [1]. These functional properties make Filaminast a suitable tool for investigating the mechanistic basis of functional antagonism and β2-adrenoceptor synergy in airway smooth muscle pharmacology.

Emetogenic Liability Benchmarking in PDE4 Inhibitor Development Programs

Filaminast's documented clinical termination due to a narrow therapeutic window and dose-limiting nausea/vomiting positions it as a critical benchmark for evaluating the tolerability profile of novel PDE4 inhibitors [2]. Researchers can use Filaminast as a reference compound in preclinical emesis models (e.g., ferret, dog, or Suncus murinus) to establish the upper boundary of acceptable emetogenic potency and to quantify improvements in therapeutic index achieved by next-generation candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filaminast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.